Z-Ile-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

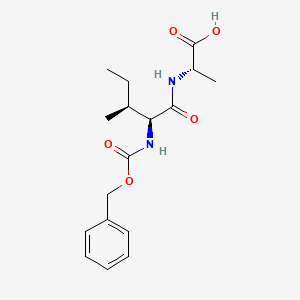

Z-Isoleucine-Alanine-OH: is a dipeptide compound consisting of isoleucine and alanine amino acids, protected with a benzyloxycarbonyl (Z) group at the N-terminus. This compound is known for its ability to form orthorhombic microtubes, making it a valuable building block in peptide synthesis and structural studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Isoleucine-Alanine-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (isoleucine) to a resin support. The benzyloxycarbonyl (Z) group is used to protect the N-terminus of the amino acid. The second amino acid (alanine) is then coupled to the first amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed, and the dipeptide is cleaved from the resin .

Industrial Production Methods: In industrial settings, the production of Z-Isoleucine-Alanine-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Análisis De Reacciones Químicas

Degradation Reactions

Z-Ile-Ala-OH undergoes degradation via OH radical-mediated reactions , particularly at susceptible sites such as the β-carbon of Ile and Ala. Key mechanisms include:

-

H-abstraction from β-sites : OH radicals abstract hydrogen from the β-carbon of Ile, forming a β-carbon radical. This radical can lead to peptide bond cleavage between Ile and Ala .

-

Backbone oxidation : α-carbon radicals may form double bonds with adjacent nitrogen atoms, resulting in cleavage at adjacent peptide bonds .

Degradation pathways :

| Reaction Type | Affected Site | Outcome |

|---|---|---|

| H-abstraction | β-carbon of Ile | Peptide bond cleavage (Ile-Ala) |

| Backbone oxidation | α-carbon of Ile | Carbonyl group formation, fragmentation |

| Side chain oxidation | Hydroxyl groups (e.g., Ser/Thr) | Not directly applicable to this compound |

Self-Assembly and Structural Reactions

This compound exhibits self-assembly behavior influenced by its Z-group and hydrogen bonding. For example, the reverse dipeptide Z-Ala–Ile-OH forms hollow microtubes via:

-

Hydrogen bonding between backbone amide groups.

Structural interactions :

| Interaction Type | Role in Self-Assembly |

|---|---|

| Hydrogen bonding | Stabilizes β-strand-like conformations |

| π–π stacking (Z-group) | Facilitates crystallization and microtube formation |

| C–H⋯π forces | Enhances stacking between non-hydrogen-bonded planes |

Protective Group Reactions

The Z-group (benzyloxycarbonyl) undergoes selective deprotection under specific conditions, though this typically requires catalytic hydrogenation or acid/base treatments. For this compound, the Z-group’s stability prevents premature cleavage during synthesis or storage .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-Isoleucine-Alanine-OH serves as a crucial building block in peptide synthesis. It enables the formation of larger peptides and proteins, which are essential for studying protein interactions and functions. The compound's ability to form orthorhombic microtubes enhances its utility in structural studies and materials science.

Case Study: Peptide-Based Drug Design

Research has demonstrated that Z-Ile-Ala-OH can be utilized in designing peptide-based therapeutics. By facilitating the synthesis of specific peptide sequences, it allows for targeted drug development that can lead to more effective treatments with reduced side effects. For instance, studies have shown that peptides synthesized using this compound exhibit improved binding affinities to target proteins, which is critical for developing new pharmaceuticals .

Biological Research

In biological research, Z-Isoleucine-Alanine-OH is instrumental in studying protein-protein interactions and peptide folding stability. Its structural properties allow researchers to investigate the mechanisms behind peptide folding, which is crucial for understanding diseases related to protein misfolding, such as Alzheimer's disease.

Table 1: Applications in Biological Research

| Application | Description |

|---|---|

| Protein-Protein Interactions | Used to study interactions between different proteins, aiding in the understanding of cellular processes. |

| Peptide Folding Studies | Investigates the stability and folding mechanisms of peptides, providing insights into misfolding diseases. |

Medicinal Applications

The stability and structural characteristics of Z-Isoleucine-Alanine-OH make it a candidate for drug development. Its use in formulating peptide-based drugs can potentially lead to innovative treatments for various health conditions.

Case Study: Drug Formulation

A study highlighted the effectiveness of this compound in the formulation of a novel peptide drug aimed at treating metabolic disorders. The drug demonstrated enhanced bioavailability and reduced toxicity compared to conventional therapies, showcasing the compound's potential in medicinal chemistry .

Industrial Applications

In the industrial sector, Z-Isoleucine-Alanine-OH is utilized in producing peptide-based materials and coatings. Its ability to form microtubes is exploited in creating advanced materials with specific properties tailored for various applications.

Table 2: Industrial Applications

| Industry | Application |

|---|---|

| Material Science | Used in developing advanced materials with unique structural properties for various applications. |

| Coatings | Employed in creating specialized coatings that enhance material performance and durability. |

Mecanismo De Acción

The mechanism of action of Z-Isoleucine-Alanine-OH involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions contribute to the compound’s ability to form stable structures and influence biological processes. The benzyloxycarbonyl (Z) group plays a crucial role in protecting the N-terminus, allowing for selective reactions and modifications .

Comparación Con Compuestos Similares

Z-Alanine-Isoleucine-OH: Similar dipeptide with reversed amino acid sequence.

Z-Valine-Alanine-OH: Another dipeptide with valine instead of isoleucine.

Z-Leucine-Alanine-OH: Dipeptide with leucine replacing isoleucine.

Uniqueness: Z-Isoleucine-Alanine-OH is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl (Z) group. This combination allows for the formation of orthorhombic microtubes, a property not commonly observed in other dipeptides .

Propiedades

Número CAS |

24787-83-5 |

|---|---|

Fórmula molecular |

C17H24N2O5 |

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H24N2O5/c1-4-11(2)14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |

Clave InChI |

ODCYXWIILYCUCZ-UHFFFAOYSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.